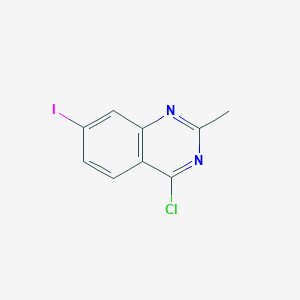

4-Chloro-7-iodo-2-methylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

4-chloro-7-iodo-2-methylquinazoline |

InChI |

InChI=1S/C9H6ClIN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 |

InChI Key |

GIZQOIFEYGSRJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)I)C(=N1)Cl |

Origin of Product |

United States |

Structural Elucidation and Characterization of 4 Chloro 7 Iodo 2 Methylquinazoline

Advanced Spectroscopic Techniques

The characterization of 4-Chloro-7-iodo-2-methylquinazoline would typically involve a multi-faceted approach utilizing various NMR methods to unambiguously assign all proton and carbon signals and to understand the molecule's spatial configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which are influenced by their chemical environment. This allows for the deduction of molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp², sp³) and electronic environment. The spectrum would be expected to show signals for the methyl carbon, the carbons of the quinazoline (B50416) core, including those bonded to chlorine and iodine. The quaternary carbons (C-2, C-4, C-7, C-8a, and C-4a) would also be identifiable.

Without access to experimental data, hypothetical data tables cannot be accurately generated.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C-2) | Data not available | s (singlet) | N/A |

| H-5 | Data not available | d (doublet) | Data not available |

| H-6 | Data not available | dd (doublet of doublets) | Data not available |

| H-8 | Data not available | d (doublet) | Data not available |

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (at C-2) | Data not available |

| C-2 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

Multinuclear NMR:While ¹H and ¹³C are the most common nuclei studied, NMR of other nuclei such as ¹⁴N or ¹⁵N could provide further details about the electronic structure of the nitrogen atoms within the quinazoline ring.

In the absence of peer-reviewed studies detailing the synthesis and spectroscopic analysis of this compound, a definitive and scientifically accurate article as requested cannot be constructed. The provided structure is a placeholder for the kind of in-depth analysis that would be possible with the necessary experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, including Fourier Transform IR (FT-IR), is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of the molecule's bonds.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the quinazoline core, the methyl group, and the halogen substituents. While a specific experimental spectrum is not publicly available, the expected characteristic absorption regions can be predicted based on the analysis of similar quinazoline structures and standard functional group frequencies. tandfonline.comresearchgate.netnih.gov

Key vibrational modes anticipated for this compound include C-H stretching from the aromatic rings and the methyl group, C=N and C=C stretching vibrations within the fused heterocyclic ring system, and the distinctive stretching vibrations for the carbon-halogen bonds (C-Cl and C-I). tandfonline.comnih.gov

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinazoline Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2975 - 2850 |

| C=N Stretch | Quinazoline Ring | 1625 - 1580 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| C-Cl Stretch | Chloro-substituent | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic quinazoline ring, absorb UV or visible light to promote electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The extensive conjugation in the quinazoline core gives rise to strong π → π* transitions, typically appearing as intense absorption bands. The nitrogen atoms in the ring also possess non-bonding electrons (n-electrons), allowing for weaker n → π* transitions. The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the quinazoline ring. Halogen and alkyl groups can modify the electronic environment, often causing a shift in the absorption bands.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass. researchgate.netnih.gov For this compound (C₉H₆ClIN₂), HRMS can unequivocally confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated mass. The presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I) gives a distinct isotopic pattern that further aids in confirmation.

Table 2: Calculated HRMS Data for this compound Isotopologues

| Ion Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| [C₉H₆³⁵Cl¹²⁷IN₂]⁺ | [M]⁺ | 303.9264 |

| [C₉H₆³⁷Cl¹²⁷IN₂]⁺ | [M]⁺ | 305.9235 |

| [C₉H₇³⁵Cl¹²⁷IN₂]⁺ | [M+H]⁺ | 304.9342 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule. An ion of interest (a precursor ion), typically the protonated molecule [M+H]⁺, is selected and then fragmented by collision-induced dissociation. The resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. nih.gov

For this compound, key fragmentation pathways would likely involve the loss of the halogen substituents and the methyl group. The stability of the quinazoline ring means that its cleavage would require higher energy. miamioh.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like quinazoline derivatives without causing significant fragmentation. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, ions (typically protonated molecules, [M+H]⁺) are formed. ESI is the preferred method for generating the precursor ions of this compound for subsequent HRMS and MS/MS analysis. researchgate.netnih.gov

Other Ionization Techniques

While ESI is most common today, other ionization methods have also been used for the analysis of similar non-volatile compounds.

Fast Atom Bombardment (FAB): In FAB, a high-energy beam of neutral atoms (like argon or xenon) bombards the sample, which is mixed in a non-volatile liquid matrix (e.g., glycerol). This process creates ions from the analyte, typically [M+H]⁺ or [M-H]⁻, with relatively little fragmentation. It was a foundational technique for analyzing non-volatile and thermally fragile molecules before the widespread adoption of ESI.

Field Desorption (FD): FD is another soft ionization technique where ions are formed by applying a high electric field to the sample, which is coated onto a special emitter. It is particularly useful for nonpolar compounds and produces mainly molecular ions.

Plasma Desorption (PD): In Plasma Desorption Mass Spectrometry (PDMS), fission fragments from a radioactive source (like ²⁵²Cf) are used to bombard the sample, causing desorption and ionization. Like FAB, it has been largely superseded by newer techniques like ESI and MALDI for most applications.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a fingerprint of its molecular structure. Due to the lack of specific experimental data for this exact compound in the reviewed literature, the expected Raman shifts are predicted based on characteristic vibrations of substituted quinazoline and quinoline (B57606) derivatives. researchgate.netnih.gov

The Raman spectrum of this compound would be characterized by several key vibrational modes. The quinazoline ring system itself is expected to exhibit a series of distinct bands. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the heterocyclic and benzene (B151609) rings are anticipated to produce strong to medium intensity bands in the 1400-1650 cm⁻¹ range. researchgate.net The protonation at a nitrogen atom can cause significant shifts in this region, which serves as a useful diagnostic marker. researchgate.net

The substituents on the quinazoline core also give rise to characteristic Raman signals. The C-Cl stretching vibration is expected to be observed in the 600-800 cm⁻¹ region. The precise frequency can be influenced by the electronic environment of the quinazoline ring. The C-I stretching vibration would appear at a lower frequency, typically in the 500-600 cm⁻¹ range, due to the larger mass of the iodine atom. The methyl group attached at the C2 position would be identifiable by its symmetric and asymmetric C-H stretching modes near 2870 and 2960 cm⁻¹, respectively, as well as C-H bending modes around 1375 and 1450 cm⁻¹.

A hypothetical table of prominent Raman bands for this compound, based on analogous structures, is presented below.

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2960 | Asymmetric CH₃ Stretch | Medium |

| ~2870 | Symmetric CH₃ Stretch | Weak |

| ~1610 | Quinazoline Ring (C=C/C=N) Stretch | Strong |

| ~1550 | Quinazoline Ring (C=C/C=N) Stretch | Strong |

| ~1450 | CH₃ Asymmetric Bend | Medium |

| ~1375 | CH₃ Symmetric Bend | Medium |

| ~1200 | In-plane C-H Bend | Weak |

| ~750 | C-Cl Stretch | Medium-Strong |

| ~580 | C-I Stretch | Medium |

This table is predictive and based on data from analogous substituted quinazoline and quinoline compounds.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. researchgate.net While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related quinazoline structures allows for a detailed prediction of its solid-state characteristics.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, consisting of a set of reflections with specific intensities and positions, would be collected.

By analyzing this diffraction data, the following crystallographic parameters would be determined:

Crystal System and Space Group: This describes the symmetry of the crystal lattice. Substituted quinazolines often crystallize in monoclinic or orthorhombic systems. researchgate.net

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell, which allows for the complete reconstruction of the molecular structure.

From these primary data, crucial molecular information such as bond lengths, bond angles, and intermolecular interactions can be accurately calculated.

The quinazoline ring system is inherently planar. The primary conformational features of this compound would be the relative orientations of its substituents with respect to this plane.

Key torsion angles that would define the molecule's conformation include:

The angle describing the orientation of the methyl group at the C2 position. Free rotation is expected around the C2-CH₃ bond, but in the solid state, a preferred orientation will be adopted to minimize steric hindrance with neighboring molecules.

The planarity of the quinazoline ring itself can be assessed by the torsion angles within the fused ring system. For a perfectly planar system, these angles would be close to 0° or 180°.

In the solid state, the molecules would pack in a specific arrangement to maximize van der Waals forces and potentially other intermolecular interactions, such as halogen bonding (C-I···N or C-Cl···N) or π-π stacking between the aromatic rings of adjacent molecules. The analysis of intermolecular contacts and torsion angles provides critical information on the supramolecular assembly in the crystal.

A hypothetical table of selected bond lengths and angles is provided below based on known structures of similar quinazoline derivatives.

| Parameter | Predicted Value |

| C4-Cl Bond Length | ~1.74 Å |

| C7-I Bond Length | ~2.10 Å |

| C2-C(methyl) Length | ~1.51 Å |

| N1-C2-N3 Angle | ~125° |

| C5-C6-C7 Angle | ~120° |

This table is predictive and based on data from analogous substituted quinazoline compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This provides a crucial check for the purity of a synthesized sample and helps to confirm its empirical formula. The theoretical elemental composition of this compound (C₉H₆ClIN₂) is calculated based on its molecular formula and the atomic masses of its constituent elements.

The molecular formula C₉H₆ClIN₂ corresponds to a molecular weight of 316.52 g/mol . The theoretical elemental percentages are calculated as follows:

Carbon (C): (9 * 12.011) / 316.52 * 100% = 34.14%

Hydrogen (H): (6 * 1.008) / 316.52 * 100% = 1.91%

Chlorine (Cl): (1 * 35.453) / 316.52 * 100% = 11.20%

Iodine (I): (1 * 126.90) / 316.52 * 100% = 40.09%

Nitrogen (N): (2 * 14.007) / 316.52 * 100% = 8.85%

Experimental results from an elemental analyzer for a pure sample of this compound are expected to be in close agreement with these calculated values, typically within a ±0.4% margin, which is a standard for confirming the identity and purity of a synthesized compound. stackexchange.com

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 34.14 |

| Hydrogen | H | 1.91 |

| Chlorine | Cl | 11.20 |

| Iodine | I | 40.09 |

| Nitrogen | N | 8.85 |

Reactivity and Chemical Transformations of 4 Chloro 7 Iodo 2 Methylquinazoline

Influence of Halogen Substituents on Reactivity

The presence and nature of halogen substituents on the quinazoline (B50416) ring significantly influence its reactivity towards various chemical transformations. Halogens, being electron-withdrawing groups, activate the aromatic ring for nucleophilic attack. pressbooks.publibretexts.org The position of the halogen also plays a critical role in determining the regioselectivity of reactions.

In the case of 4-Chloro-7-iodo-2-methylquinazoline, both the chlorine at the C-4 position and the iodine at the C-7 position are electron-withdrawing. However, their influence on the reactivity of the molecule differs due to their positions and intrinsic properties. The chlorine at C-4 is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the adjacent nitrogen atom (the alpha-nitrogen effect). researchgate.net The iodine at C-7, while also electron-withdrawing, is more susceptible to participating in metal-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halo-substituted quinazolines. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the halogens in this compound, is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

In quinazoline systems containing leaving groups at both the C-4 and C-2 positions, nucleophilic attack preferentially occurs at the C-4 position. mdpi.comnih.govbeilstein-journals.org This regioselectivity is a well-documented phenomenon and is attributed to the greater electrophilicity of the C-4 carbon. mdpi.com Theoretical calculations, such as DFT, have shown that the C-4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com

The substitution at the C-2 position is generally more challenging and often requires more forcing conditions, such as higher temperatures or the use of transition-metal catalysts. nih.govbeilstein-journals.org However, regioselective modification at C-2 can be achieved by strategically blocking the C-4 position with a non-leaving group. beilstein-journals.org

The enhanced reactivity of the C-4 position in quinazolines towards nucleophilic attack is a direct consequence of the "alpha-nitrogen effect". researchgate.net The nitrogen atom at position 3 (N-3) exerts a strong electron-withdrawing inductive effect and also stabilizes the anionic Meisenheimer intermediate through resonance. This stabilization is more effective for attack at the C-4 position than at the C-2 position. The proximity of the nitrogen atom to the reaction center significantly lowers the activation energy for nucleophilic attack at C-4, making it the preferred site for substitution. mdpi.com

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex quinazoline derivatives. mdpi.com The differential reactivity of the C-Cl and C-I bonds in this compound allows for selective functionalization at either the C-4 or C-7 position.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a versatile method for creating new carbon-carbon bonds. organic-chemistry.orglibretexts.org In the context of this compound, the C-I bond at the C-7 position is significantly more reactive towards Suzuki coupling than the C-Cl bond at the C-4 position. researchgate.net This difference in reactivity allows for the regioselective introduction of aryl or vinyl groups at the C-7 position while leaving the C-4 chloro substituent intact for subsequent transformations.

Table 1: Regioselective Suzuki Coupling of a Dihaloquinoline researchgate.net

| Starting Material | Coupling Partner | Product | Yield |

| 7-Chloro-4-iodoquinoline (B1588978) | Phenylboronic acid | 7-Chloro-4-phenylquinoline | 98% |

| 4,7-Dichloroquinoline | Phenylboronic acid | 7-Chloro-4-phenylquinoline | 78% |

| 4,7-Dichloroquinoline | Phenylboronic acid | 4,7-Diphenylquinoline | 12% |

This table illustrates the higher regioselectivity of the Suzuki reaction with the iodo-substituted quinoline (B57606) compared to the dichloro-substituted quinoline.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the Sonogashira reaction on this compound would be expected to occur preferentially at the more reactive C-7 iodo position. libretexts.org This allows for the selective introduction of alkynyl moieties at this position. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org The presence of certain substituents on the quinazoline ring, however, can sometimes lead to side reactions or lower yields. researchgate.net

Other Palladium-Catalyzed Coupling Reactions

Beyond the well-known Suzuki, Sonogashira, and Heck reactions, this compound is a substrate for other significant palladium-catalyzed transformations, such as Buchwald-Hartwig amination and cyanation reactions. The reactivity of this dihalogenated quinazoline is dictated by the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond at the C7 position is significantly more reactive towards the oxidative addition step in a typical palladium catalytic cycle than the carbon-chlorine bond at C4. This allows for selective functionalization at the C7 position.

The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, can be selectively performed at the C7 position. iaea.orgnih.gov Using a palladium catalyst, typically with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base, the iodo group can be displaced by a primary or secondary amine, leaving the C4-chloro group intact for subsequent reactions. nih.govresearchgate.net This stepwise functionalization is crucial for building complex molecular architectures.

Similarly, palladium-catalyzed cyanation can introduce a nitrile group selectively at the C7 position. nih.gov This transformation often employs a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) and a palladium catalyst. The resulting 4-chloro-2-methylquinazoline-7-carbonitrile is a versatile intermediate for further chemical elaboration. The C4-chloro position, being part of a pyrimidine (B1678525) ring, is more susceptible to nucleophilic aromatic substitution (SNAr) than to palladium-catalyzed coupling, further enhancing the selectivity of these transformations. nih.gov

Table 1: Representative Palladium-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| Aryl Iodide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Aryl Amine | nih.gov |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | N-Aryl Amine | researchgate.net |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type condensations, offer a complementary approach to functionalizing this compound. wikipedia.orgorganic-chemistry.org Similar to palladium catalysis, the C7-iodo bond is the more reactive site for copper-mediated couplings. researchgate.netsemanticscholar.orgmdpi.com

The Ullmann condensation can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For example, reacting this compound with an amine in the presence of a copper(I) catalyst (e.g., CuI) and a base leads to the selective formation of a 7-aminoquinazoline derivative. wikipedia.org Likewise, coupling with alcohols or phenols yields aryl ethers, and reaction with thiols produces aryl thioethers, all preferentially at the C7 position. While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine to facilitate the reaction under milder temperatures.

Copper-catalyzed cyanation, an alternative to the Rosenmund-von Braun reaction, can also be employed. organic-chemistry.orgnih.gov Using a copper(I) cyanide source or a catalytic copper system with a cyanide salt, the iodo group at C7 can be converted to a nitrile group. This method can sometimes be advantageous over palladium-catalyzed methods, particularly in terms of cost.

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| Aryl Iodide | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | Aryl Ether | organic-chemistry.org |

| Aryl Bromide | Aniline | CuI / Phenanthroline | K₂CO₃ | Nitrobenzene | Aryl Amine | wikipedia.org |

C-H Functionalization Strategies

Direct C-H functionalization of the quinazoline aromatic ring is a modern and atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. benthamdirect.comchim.it Such reactions on the this compound scaffold are challenging and depend heavily on the directing effects of the existing substituents and the choice of catalyst. rsc.orgrsc.orgnih.govrsc.org

The quinazoline ring itself can be functionalized via transition-metal-catalyzed C-H activation. organic-chemistry.orgacs.org The nitrogen atoms in the pyrimidine ring can act as directing groups. For the target molecule, the remaining C-H bonds are at the C5, C6, and C8 positions. The electronic properties of the substituents (electron-withdrawing Cl and I, electron-donating methyl) and the inherent reactivity of the quinazoline nucleus will determine the site of functionalization. libretexts.org Generally, the C5 and C8 positions are most influenced by the pyrimidine ring nitrogens. The development of regioselective C-H activation protocols for specifically substituted quinazolines remains an active area of research. chim.it For instance, some methods utilize the N-oxide of the quinazoline to direct functionalization to the C4 position, though this would require modification of the starting material. chim.it

Ring System Transformations

Modifications to the Quinazoline Ring System

Beyond substitutions on the ring, the core quinazoline structure can undergo transformations. One such reaction is the reduction of the pyrimidine ring. Catalytic hydrogenation can lead to the formation of dihydro- or tetrahydroquinazoline (B156257) derivatives, significantly altering the planarity and electronic properties of the molecule.

Additionally, ring-opening reactions can occur under specific conditions. For example, a catalyst-free method for the hydrated ring-opening of quinazolinones has been reported, which proceeds through the nucleophilic addition of water to an imine carbon. rsc.org While this applies to the quinazolinone precursor, it highlights a potential pathway for ring cleavage under certain hydrolytic conditions, which could lead to N-formylated 2-aminobenzaldehyde (B1207257) derivatives.

Reactions Involving the Methyl Group at C-2

The methyl group at the C2 position is activated by the adjacent nitrogen atoms of the pyrimidine ring. Its protons are acidic enough to be removed by a base, allowing for a variety of condensation reactions. A classic transformation is the reaction with aromatic aldehydes, such as benzaldehyde, in the presence of a catalyst like zinc chloride or acetic anhydride (B1165640). nih.gov This Knoevenagel-type condensation yields a (E)-2-styrylquinazoline derivative, effectively elongating the conjugated system of the molecule. This reaction is broadly applicable to a range of substituted aldehydes.

Table 3: Condensation Reactions of the C-2 Methyl Group

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Methylquinazoline | Benzaldehyde | Acetic Anhydride, Reflux | (E)-2-(2-phenylethenyl)quinazoline | nih.gov |

| 2-Methylquinazoline | 4-Nitrobenzaldehyde | ZnCl₂, Microwave | (E)-2-(2-(4-nitrophenyl)ethenyl)quinazoline | nih.gov |

Interconversion between Quinazolines and Quinazolinones

There is a fundamental relationship between 4-chloroquinazolines and their corresponding 4(3H)-quinazolinones. The synthesis of this compound typically begins from its quinazolinone analogue, 7-iodo-2-methylquinazolin-4(3H)-one. iaea.orgresearchgate.netmdpi.comnih.govsemanticscholar.org This precursor is synthesized and then subjected to a chlorination agent.

The conversion of the quinazolinone to the 4-chloroquinazoline (B184009) is a standard procedure in heterocyclic chemistry. nih.govresearchgate.net Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or a combination of triphenylphosphine (B44618) and carbon tetrachloride. google.com This reaction proceeds via the formation of a Vilsmeier-Haack type intermediate.

Conversely, the 4-chloro group can be hydrolyzed back to the quinazolinone. acs.org This reaction typically occurs under acidic or basic aqueous conditions. The chloro group at C4 is highly susceptible to nucleophilic attack by water or hydroxide (B78521), leading to the formation of a 4-hydroxyquinazoline, which exists in tautomeric equilibrium, strongly favoring the more stable 7-iodo-2-methylquinazolin-4(3H)-one amide form.

Table 4: Interconversion of Quinazoline and Quinazolinone Forms

| Starting Material | Reagent(s) | Product | Transformation | Ref |

|---|---|---|---|---|

| 7-Iodo-2-methylquinazolin-4(3H)-one | POCl₃, Reflux | This compound | Chlorination | nih.govresearchgate.net |

| 7-Iodo-2-methylquinazolin-4(3H)-one | SOCl₂ / DMF | This compound | Chlorination | google.com |

Tautomerism and its Influence on Reactivity

A thorough review of the scientific literature did not yield any studies specifically focused on the tautomerism of this compound. The presence of a chlorine atom at the 4-position, as opposed to a hydroxyl or amino group, makes the common forms of keto-enol or imine-enamine tautomerism unlikely. The established reactivity of 4-chloroquinazolines, which centers on nucleophilic displacement of the chloride, does not presuppose the existence of tautomeric equilibria.

Consequently, there is no research data available to populate a discussion on the tautomeric forms of this compound or how such forms might influence its chemical transformations. Further experimental and computational studies would be required to definitively determine if this compound can exist in any tautomeric forms and to what extent this would impact its reactivity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the geometric and electronic structure of 4-Chloro-7-iodo-2-methylquinazoline. These methods solve the Schrödinger equation for the molecule, albeit with approximations, to provide a detailed picture of its quantum mechanical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules, including quinazoline (B50416) derivatives. physchemres.orgnih.gov This method is favored for its balance of accuracy and computational efficiency. DFT calculations for this compound would typically begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. acs.org

Once the optimized geometry is obtained, a frequency calculation is often performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield vibrational frequencies that can be, in principle, compared with experimental infrared (IR) and Raman spectra. For quinazoline derivatives, DFT has been successfully employed to explore their potential as corrosion inhibitors and to investigate their structure-activity relationships for various biological targets. physchemres.org

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set, which together define the level of theory. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. A commonly used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. acs.org Another popular functional is ωB97X-D, which is known for its good performance with non-covalent interactions.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For a molecule containing elements like chlorine and iodine, a Pople-style basis set such as 6-311++G(d,p) is often employed. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules. Another commonly used basis set is 6-31G(d) . nih.gov The choice of the level of theory, for instance, B3LYP/6-311++G(d,p) or ωB97X-D/6-31G(d) , is a crucial step in ensuring the reliability of the computational results. acs.org

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of the chemical reactivity and kinetic stability of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the quinazoline ring system and the iodine atom, which are electron-rich regions. The LUMO is likely distributed over the pyrimidine (B1678525) ring and the chloro-substituted carbon, which are more electron-deficient.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. youtube.com For this compound, these red regions would be expected around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. youtube.com These would likely be found around the hydrogen atoms and potentially near the carbon atom attached to the chlorine. Green and yellow regions denote areas of neutral or near-neutral potential. The MEP map provides a clear, intuitive picture of the molecule's charge landscape. acs.org

To quantify the distribution of electronic charge among the atoms of this compound, population analysis methods are employed. Two common methods are Mulliken charge analysis and Natural Bond Orbital (NBO) analysis.

Mulliken population analysis is one of the oldest and simplest methods for calculating atomic charges. However, it is known to be highly dependent on the basis set used, and the results can sometimes be unreliable. researchgate.net

Natural Bond Orbital (NBO) analysis provides a more robust and chemically intuitive picture of charge distribution. youtube.com NBO analysis considers the delocalization of electron density between filled and empty orbitals, providing insights into intramolecular interactions and hyperconjugation. youtube.com The NBO method calculates natural atomic charges that are generally less sensitive to the choice of basis set compared to Mulliken charges. researchgate.net For this compound, an NBO analysis would provide a detailed description of the charge on each atom, reflecting the electronegativity differences between nitrogen, chlorine, iodine, and carbon.

Table 2: Comparison of Charge Analysis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Mulliken | Simple and computationally fast. | Highly basis set dependent; can be unreliable. researchgate.net |

| NBO | Provides a more chemically intuitive picture; less basis set dependent; gives insights into orbital interactions. researchgate.netyoutube.com | More computationally intensive than Mulliken analysis. |

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, which are crucial for the structural characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecule. For a compound like this compound, these calculations would be performed by first optimizing the molecular geometry using a computational method such as DFT with a suitable basis set. Subsequently, the NMR parameters would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

While specific theoretical NMR data for this compound is not readily found, studies on similar heterocyclic systems, such as quinolones, have demonstrated the utility of this approach. For instance, computational studies on quinolone derivatives have shown a good correlation between calculated and experimental NMR data, aiding in the correct assignment of signals. In a hypothetical calculation for this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating methyl group. The predicted coupling constants would provide insight into the connectivity of the atoms within the quinazoline ring system.

Table 1: Hypothetical Example of Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) |

| H5 | 8.0 - 8.2 |

| H6 | 7.6 - 7.8 |

| H8 | 8.3 - 8.5 |

| CH₃ | 2.5 - 2.7 |

Note: This table is illustrative and not based on actual published data for the compound.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.

For this compound, a theoretical IR spectrum would be expected to show characteristic bands for the C-Cl, C-I, C=N, and C-C stretching and bending vibrations. Studies on related compounds, such as 5-Chloro-7-Iodoquinolin-8-ol, have utilized DFT and HF methods to calculate vibrational frequencies. rsc.org In these studies, the calculated frequencies, after appropriate scaling, show good agreement with the experimental FT-IR and FT-Raman spectra. rsc.org A similar approach for this compound would provide valuable information for its spectroscopic identification.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=N stretch | 1620 - 1650 |

| Aromatic C=C stretch | 1500 - 1600 |

| C-Cl stretch | 700 - 800 |

| C-I stretch | 500 - 600 |

Note: This table is illustrative and based on typical ranges for these functional groups.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states, reaction pathways, and energy barriers involved.

The study of reaction mechanisms often involves the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these transient species. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), identifying the transition state is key to understanding its reactivity.

In a related study on the SNAr of 2,4-dichloroquinazolines, DFT calculations were used to identify the transition states for nucleophilic attack at the C2 and C4 positions. nih.gov The transition state geometries were confirmed by vibrational analysis, which showed the presence of a single imaginary frequency corresponding to the reaction coordinate. nih.gov For this compound, a similar approach could be used to characterize the transition state for the displacement of the chlorine atom at the 4-position by a nucleophile. The imaginary frequency for the transition state of a similar reaction was found to be i255 cm⁻¹. nih.gov

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves connecting these stationary points on the potential energy surface and confirming that the transition state smoothly connects the reactants and products. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations.

For this compound, elucidating the reaction pathway for a substitution reaction would involve calculating the IRC from the transition state to both the reactant and product complexes. This would confirm that the identified transition state is indeed the correct one for the reaction of interest and would provide a detailed picture of the geometric changes that occur during the reaction.

A key outcome of reaction mechanism studies is the generation of a reaction energy profile. This profile plots the relative energies of the reactants, intermediates, transition states, and products along the reaction coordinate. The height of the energy barrier (activation energy) determines the rate of the reaction.

In the computational study of 2,4-dichloroquinazoline, the activation energy for nucleophilic attack at the C4 position was found to be lower than at the C2 position, explaining the observed regioselectivity of the reaction. nih.gov A similar energy profile could be constructed for reactions of this compound. This would involve calculating the energies of all species along the reaction pathway. Such a profile would be invaluable for predicting the feasibility and outcome of a proposed reaction.

Conformational Analysis and Stability

A detailed conformational analysis for this compound is not extensively documented in the available literature. However, insights can be drawn from computational studies on structurally analogous compounds, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Research on this similar quinoline (B57606) derivative, which also features chloro and iodo substituents at the 4 and 7 positions respectively, has identified several possible conformers based on the orientation of its functional groups. researchgate.net

In the case of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, theoretical calculations revealed different stable conformers, with their relative stabilities influenced by the spatial arrangement of the atoms. researchgate.net For this compound, the primary determinant of conformational isomerism would be the rotation around the bond connecting the methyl group to the quinazoline core. However, given the relatively low barrier to rotation for a methyl group, it is expected that these conformers would rapidly interconvert at room temperature. The planarity of the quinazoline ring system itself is largely rigid.

Bond Dissociation Energies and Stability of Halogen-Carbon Bonds

The stability of the C-Cl and C-I bonds in this compound is a critical factor in determining its reactivity, particularly in reactions involving the cleavage of these bonds. Bond Dissociation Energy (BDE) is the standard measure of the strength of a chemical bond, representing the enthalpy change when a bond is broken homolytically.

Theoretical calculations on various halo-heterocycles provide a basis for understanding the BDEs in this molecule. nih.gov For quinazoline systems, the C-Cl bond at the 4-position has been calculated to have a BDE of approximately 92 kcal/mol. nih.gov In contrast, the C-I bond is generally weaker than the C-Cl bond. This trend is consistent across a range of organic halides and is attributed to the longer and less effective orbital overlap between the larger iodine atom and the carbon atom. chemguideforcie.co.uk

The general trend for carbon-halogen bond dissociation enthalpies is C-F > C-Cl > C-Br > C-I. researchgate.net This indicates that the C-I bond in this compound would be the more labile of the two carbon-halogen bonds. This difference in bond strength is a key determinant in the regioselectivity of cross-coupling reactions, where the weaker C-I bond would be expected to react preferentially over the stronger C-Cl bond. mdpi.com

The following table provides a qualitative comparison of the bond characteristics for the C-Cl and C-I bonds in a generic aromatic system, which can be extrapolated to this compound.

| Bond | Relative Bond Energy | Relative Reactivity |

| C-Cl | Higher | Lower |

| C-I | Lower | Higher |

This table is a generalized representation based on established principles of chemical bonding.

It is important to note that these values are derived from theoretical models and studies on related compounds. nih.gov The precise BDEs for this compound would require specific computational analysis of this exact molecule. However, the established trends provide a reliable framework for predicting the relative stability and reactivity of its halogen-carbon bonds.

Advanced Applications in Chemical Science

Quinazoline (B50416) Derivatives in Materials Science

The inherent electronic properties and rigid planar structure of the quinazoline core make its derivatives, including halogenated versions, attractive candidates for the development of advanced materials. nih.govbeilstein-journals.org These materials find use in various optoelectronic applications. beilstein-journals.org

Functional Organic Materials

Quinazoline derivatives are increasingly being explored for their potential in creating functional organic materials. Their fused heterocyclic system allows for the design of molecules with specific electronic and photophysical properties. beilstein-journals.org The introduction of different functional groups onto the quinazoline ring system can modulate these properties, leading to materials suitable for applications in organic electronics. beilstein-journals.org For instance, quinazoline-based compounds have been utilized as hosts for red phosphorescent organic light-emitting diodes (OLEDs) and as blue emitters in other OLED devices. beilstein-journals.org The development of quinazoline derivatives as versatile exciplex-forming compounds further highlights their utility in this field. beilstein-journals.org

The specific compound, 4-Chloro-7-iodo-2-methylquinazoline, with its distinct electronic and steric characteristics, serves as a key building block in this area. The chloro and iodo substituents can be strategically replaced or modified to tune the material's properties, such as its charge transport capabilities and energy levels.

Luminescent Materials (e.g., Fluorescent Probes)

The quinazoline framework is a component of many luminescent molecules. urfu.ru By applying a donor-acceptor design strategy, novel fluorescent compounds based on the quinazoline scaffold have been synthesized. nih.gov These materials exhibit a wide range of emission colors, from blue to orange-red, depending on the nature and position of the substituent groups. nih.gov Some quinazoline derivatives have shown high photoluminescence quantum yields, exceeding 80% in certain cases. nih.gov

The presence of heavy atoms like iodine in this compound can influence the photophysical properties, potentially leading to phosphorescence or enhanced intersystem crossing. The table below summarizes the photophysical properties of some representative quinazoline-based fluorophores.

| Compound | Donor Group | Position of Donor | Emission Wavelength (λem) in Cyclohexane | Stokes Shift (nm) in Cyclohexane | Quantum Yield (QY) |

| 1 | Amino | 4 | 414 nm | - | >80% |

| 2 | Amino | 7 | - | - | >80% |

| 10 | - | - | 597 nm | 161 nm | - |

This table is based on data for a series of fluorescent compounds with a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor and various amino donors. nih.gov The specific data for this compound is not available in the provided search results.

Ligand Chemistry and Metal Complexation

The nitrogen atoms within the quinazoline ring system make these compounds excellent ligands for coordinating with metal ions. This interaction has led to the development of a rich field of coordination chemistry with applications ranging from catalysis to medicinal chemistry. rsc.orgmdpi.com

Quinazoline Ligands for Transition Metal Complexes

Quinazoline derivatives have been successfully employed as ligands in the synthesis of a variety of transition metal complexes. rsc.orgnih.gov These complexes exhibit diverse coordination geometries and properties, influenced by the specific quinazoline ligand and the metal center. For example, novel halogenated quinazoline derivatives have been used to synthesize mononuclear complexes with manganese(II), nickel(II), copper(II), zinc(II), and cadmium(II). rsc.org The resulting complexes have been characterized by various spectroscopic techniques and single-crystal X-ray crystallography. rsc.org Gold(I) complexes featuring a quinazoline carboxamide alkynyl ligand have also been synthesized and studied for their cytotoxic properties. nih.gov

Coordination Chemistry of Halogenated Quinazolines

The presence of halogen atoms on the quinazoline ring can significantly impact the coordination chemistry of these ligands. Halogens can influence the electronic properties of the ligand through inductive and resonance effects, thereby affecting the stability and reactivity of the resulting metal complexes. Furthermore, the steric bulk of the halogen atoms can play a role in determining the coordination geometry around the metal center.

Research on the coordination compounds of quinazolin-4(3H)-one with divalent group 12 halides has shown that coordination typically occurs via the nitrogen atom at the 3-position. nih.gov In these complexes, the halide ions can act as bridging ligands, leading to the formation of polymeric chains. nih.gov For instance, with cadmium bromide and mercury chloride, chain polymers are formed, while with cadmium iodide, a discrete tetrahedral complex is observed. nih.gov This demonstrates how the nature of both the halogen on the ligand and the halide salt influences the final structure of the coordination compound.

Role as Synthetic Building Blocks and Intermediates

Due to the reactivity of its substituted positions, this compound is a versatile building block in organic synthesis. The chloro group at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.gov

The reactivity of 4-chloroquinazolines with various nucleophiles, such as amines, is a well-established method for the synthesis of new quinazoline derivatives. nih.gov This reaction is often a key step in the synthesis of biologically active molecules, including potential anticancer agents. nih.gov Microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be an efficient method for producing 4-anilinoquinazolines. nih.gov

The iodo group at the 7-position offers another site for chemical modification, typically through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This dual reactivity makes this compound a valuable intermediate for the construction of complex, polyfunctionalized quinazoline-based molecules. For example, the synthesis of 7-chloro-4-iodoquinoline (B1588978) and its subsequent reactions demonstrate the utility of halogenated heterocycles in generating diverse molecular architectures through selective metalation and cross-coupling reactions. durham.ac.uk

The table below lists some of the related halogenated quinazoline building blocks that are commercially available, highlighting the interest in this class of compounds for synthetic chemistry. tcichemicals.comsigmaaldrich.combldpharm.comalfa-chemistry.comsinfoochem.combldpharm.comchemcia.comachemblock.combldpharm.com

| Compound Name | CAS Number |

| This compound | 1934584-38-9 |

| 4-Chloro-6-iodo-2-methylquinazoline | 351426-06-7 |

| 7-Iodo-2-methylquinazolin-4-ol | 1934474-87-9 |

| 4-Chloro-7-fluoro-2-methylquinazoline | - |

| 4-Chloro-7-methylquinazoline | 90272-83-6 |

| 7-bromo-4-chloro-8-fluoro-2-methylquinazoline | 2749398-92-1 |

| Quinazoline, 4-chloro-7-iodo- | 202197-78-2 |

| 4-Chloro-6-iodo-7-methyl-quinazoline | - |

| Methyl 2-chloro-4-methoxynicotinate | 344298-51-7 |

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of the quinazoline (B50416) core are established, the development of more efficient, sustainable, and scalable routes to 4-Chloro-7-iodo-2-methylquinazoline and its derivatives remains a key area of research. Current synthetic strategies for similar quinazoline compounds often involve multi-step processes. researchgate.net Future endeavors could focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the N-arylation of 4-chloroquinazolines, leading to rapid and efficient synthesis of 4-anilinoquinazolines. nih.govbeilstein-journals.org Applying this technology to the synthesis of this compound could significantly reduce reaction times and improve yields.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis would be a significant step towards the industrial production of this compound.

Catalytic C-H Activation: Direct C-H activation and functionalization of the quinazoline core would provide a more atom-economical approach to introducing substituents, bypassing the need for pre-functionalized starting materials.

One-Pot Reactions: Designing one-pot multi-component reactions to construct the this compound skeleton from simple precursors would enhance synthetic efficiency by minimizing intermediate purification steps.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely dictated by the electrophilic nature of the C4 position, due to the chloro substituent, and the potential for the iodo group at C7 to participate in various coupling reactions. While nucleophilic substitution of the chloro group is a known reaction pathway for 4-chloroquinazolines nih.govbeilstein-journals.org, further exploration is warranted. Future research could investigate:

Novel Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings at the C7-iodo position, exploring other transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Stille) could lead to a diverse library of derivatives with unique electronic and steric properties.

Selective Functionalization: Developing methodologies for the selective functionalization of either the chloro or iodo group, while leaving the other intact, would provide greater control over the synthesis of complex molecules.

Photoredox Catalysis: The application of visible-light photoredox catalysis could open up new avenues for the functionalization of the quinazoline ring under mild reaction conditions.

Ring Transformation Reactions: Investigating the possibility of ring-opening and ring-transformation reactions of the quinazoline core could lead to the discovery of novel heterocyclic scaffolds.

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. For this compound, computational studies can provide valuable insights and guide experimental design.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the regioselectivity of reactions, and understand the electronic factors governing the reactivity of the molecule. Such studies have been successfully applied to other quinazoline derivatives. researchgate.net

Virtual Screening and Drug Design: Molecular docking and other computational methods can be used to predict the binding affinity of this compound derivatives to various biological targets, aiding in the rational design of new potential therapeutic agents. The 4-anilinoquinazoline (B1210976) scaffold, for instance, is known to be a pharmacophore for anticancer agents. nih.govbeilstein-journals.org

In Silico Prediction of Material Properties: Computational modeling can be used to predict the electronic, optical, and photophysical properties of new materials derived from this compound, accelerating the discovery of compounds with desired characteristics for applications in electronics and photonics.

Expanding Applications in Advanced Materials

The quinazoline scaffold is a component of various functional materials. bldpharm.com The unique combination of electron-withdrawing chloro and iodo substituents on the this compound ring system suggests its potential as a building block for novel advanced materials.

Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives are being explored for their use in OLEDs. bldpharm.com The electronic properties of this compound could be tuned through chemical modification to develop new emissive materials or host materials for OLED devices.

Organic Semiconductors: The planar structure and potential for π-π stacking make quinazoline-based molecules candidates for organic field-effect transistors (OFETs) and other organic electronic devices.

Sensors: The reactive sites on the molecule could be functionalized with specific recognition units to create chemosensors for the detection of various analytes.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinazoline ring can act as ligands for metal ions, making this compound a potential organic linker for the synthesis of novel MOFs with interesting catalytic or gas-sorption properties. bldpharm.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H6ClIN2 |

| Molecular Weight | 319.52 g/mol |

| CAS Number | 1934584-38-9 bldpharm.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.